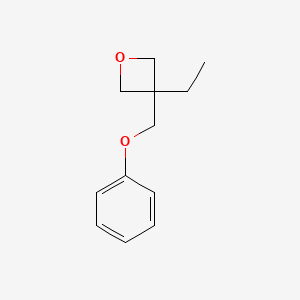

3-Ethyl-3-(phenoxymethyl)oxetane

Description

Significance of Oxetane (B1205548) Chemistry in Polymer Science and Organic Synthesis

Oxetanes are a class of saturated four-membered cyclic ether compounds that hold significant importance across various fields of chemistry fishersci.ca. Their inherent ring strain contributes to their high reactivity, making them valuable intermediates in diverse chemical transformations, including polymerization and ring-opening reactions fishersci.atfishersci.nothegoodscentscompany.commims.com. Beyond their synthetic utility, oxetanes are also recognized as crucial structural motifs in a variety of natural and synthetic biologically and medicinally active compounds fishersci.cafishersci.nomims.comfishersci.casynhet.comciteab.com. For instance, the oxetane ring is an essential feature of paclitaxel (B517696) (Taxol), a well-known anti-cancer chemotherapy medication fishersci.nosynhet.comciteab.com. The incorporation of an oxetane moiety can impart beneficial physicochemical properties, such as enhanced aqueous solubility, modulated lipophilicity, and improved metabolic stability fishersci.cafishersci.nomims.comsynhet.comciteab.comwikipedia.org.

In polymer science , oxetane compounds, including 3-Ethyl-3-(phenoxymethyl)oxetane, serve as important raw materials for high-end cationic light-curing products fishersci.com. Their application in this domain is driven by desirable characteristics such as low viscosity, minimal curing shrinkage, and rapid curing speeds fishersci.com. These attributes make them suitable for use in various cationic curing systems, where they can accelerate polymerization and enhance the performance of cured materials, contributing to properties like excellent thermal stability and mechanical strength fishersci.com. Notably, oxetanes are employed in UV-curable coating compositions, such as those used for can packaging fishersci.com. Research has shown that oxetanes can initiate cationic ring-opening polymerization through photo-excitation, leading to polymers with high reaction speeds, low viscosity, strong adhesive strength, and good chemical resistance guidetopharmacology.org.

In organic synthesis , the strained ring structure of oxetanes renders them reactive intermediates, facilitating ring-opening reactions, rearrangements, and ring expansions that are crucial for constructing complex organic compounds fishersci.atfishersci.nothegoodscentscompany.com. They function as versatile building blocks for the preparation of intricate molecules, including pharmaceuticals fishersci.ca. While the synthesis of oxetanes can present challenges, new methodologies are continuously being developed, such as alcohol C–H functionalization, which enable their use in late-stage functionalization and chemical modification of complex alcohols wikipedia.org. Furthermore, in medicinal chemistry, oxetanes are increasingly recognized as valuable motifs. They can act as nonclassical isosteres of carbonyl groups, influencing crucial drug-relevant properties like pKa and LogD, thereby offering new avenues for molecular diversity and drug design fishersci.casynhet.comciteab.com.

Historical Context of this compound Investigations

The investigation into oxetane-type monomers, including this compound, has gained significant industrial and research attention in recent years fishersci.com. The application research for oxetane compounds as important materials for high-end cationic light-curing products notably began around 2008 fishersci.com. This period saw the disclosure of a series of oxetane-based monomers and zwitterions in patents, such as WO2008110512 by Japan's East Asia Synthesis Company, which highlighted their advantages in terms of low viscosity, small curing shrinkage, and fast curing speed fishersci.com.

Further historical developments include patents like US5674992 by Igarashi et al., which describes curable cationic coating compositions incorporating oxetane compounds and epoxy compounds, and US5721020 by Takami et al., detailing UV-curable coating compositions for can packaging that contain at least one oxetane group fishersci.com. These early patents underscore the growing recognition of oxetanes' beneficial properties in industrial applications. The inherent advantages of oxetanes, such as their low viscosity, low toxicity, rapid polymerization speed, and excellent thermal and mechanical properties, have contributed to their increasing study in cationic curing systems fishersci.com. Research into the fundamental structure and properties of oxetane and its cation has steadily attracted attention, laying the groundwork for many of the compound's current applications guidetopharmacology.org. Over the past two decades, notable advances in the synthesis and pharmacological evaluation of substituted oxetane compounds have significantly deepened the understanding of how the oxetane motif impacts drug-relevant properties synhet.com.

Overview of Research Trajectories for this compound

The research trajectories for this compound are diverse, primarily driven by its advantageous properties for polymerization and its utility as a versatile building block in organic synthesis and materials science.

In the realm of polymerization , this compound is actively researched for its role in various curing technologies. It is used in the preparation of thermal curing ink-jet inks and high-end cationic light-curing products fishersci.com. Its ability to form polymers with desirable characteristics has led to its application in UV-curable coating compositions, such as those designed for can packaging fishersci.com. Detailed investigations into its photoinitiated cationic polymerization reveal that its polymerization rate is significantly enhanced in a nitrogen atmosphere compared to air, leading to higher molecular weights in the resulting polymers nih.govnih.gov. For example, in a study comparing this compound (PhO) with phenyl glycidyl (B131873) ether (PhE), the photopolymerization rate of PhO in nitrogen was more than four times greater than in air, and its number-average molecular weight increased from 13,900 (in air) to 61,200 (in nitrogen) nih.gov.

Table 2: Comparative Photoinitiated Cationic Polymerization Rates (PhO vs. PhE)

| Monomer | Atmosphere | Polymerization Rate (Relative) | Number-Average Molecular Weight (Mn) | Source Indices |

| This compound (PhO) | Air | X | 13,900 | nih.gov |

| This compound (PhO) | Nitrogen | >4X | 61,200 | nih.gov |

| Phenyl glycidyl ether (PhE) | Air | Y | - | nih.gov |

| Phenyl glycidyl ether (PhE) | Nitrogen | No essential difference | - | nih.gov |

(Note: "X" and "Y" represent baseline relative rates for comparison, as specific numerical values for the rate itself were not provided, only the relative increase for PhO in nitrogen.)

Further research explores the organobase-catalyzed ring-opening copolymerization (ROCOP) of this compound with cyclic anhydrides, which has successfully yielded polyesters with perfectly alternating structures, predictable molecular weights, and low dispersities jkenterprises.com.pkthegoodscentscompany.com. This method signifies an advance towards efficient and controlled syntheses of complex polyester (B1180765) materials thegoodscentscompany.com. Additionally, this compound is utilized in radiation-curable liquid resin compositions for additive fabrication (3D printing), enabling the creation of transparent and heat-resistant three-dimensional objects nih.gov.

In organic synthesis and materials science , its unique structure makes it a valuable precursor for synthesizing more complex organic compounds and for developing new polymers and coatings fishersci.at. It is also being investigated for its potential in chemical modification of complex alcohols through late-stage functionalization wikipedia.org. A significant trajectory in medicinal chemistry involves exploring oxetanes, including this compound derivatives, to expand the accessible chemical space for identifying new therapeutic agents, such as kinase inhibitors citeab.com. The compound's ability to act as a nonclassical isostere of carbonyl groups and its influence on physicochemical properties like aqueous solubility and lipophilicity remain key areas of interest for fine-tuning drug compounds synhet.comciteab.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-(phenoxymethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXZNIDKDPLYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167499-43-6 | |

| Record name | Oxetane, 3-ethyl-3-(phenoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167499-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90619105 | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3897-65-2 | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 3 Ethyl 3 Phenoxymethyl Oxetane

Strategies for the Construction of the Oxetane (B1205548) Ring

The formation of the four-membered oxetane ring presents a notable synthetic challenge due to its inherent ring strain, resulting in cyclization kinetics that are slower compared to three-, five-, or six-membered cyclic ethers acs.org. To address this, several synthetic strategies have been developed:

Intramolecular Cyclization Reactions: These methods primarily involve the creation of carbon-carbon (C-C) or carbon-oxygen (C-O) bonds within a single molecule magtech.com.cn. To achieve acceptable yields, functionalized acyclic precursors often require the presence of good leaving groups and anions acs.org. A common approach is intramolecular Williamson etherification, which facilitates the formation of a C-O bond to complete the ring system magtech.com.cn.

Ring Expansion Reactions: This strategy involves the transformation of smaller cyclic structures, such as epoxides, into the desired oxetane ring through ring expansion magtech.com.cn.

[2+2] Cycloaddition Reactions: The Paternò-Büchi reaction is a significant photochemical [2+2] cycloaddition, where a carbonyl compound reacts with an alkene to generate an oxetane magtech.com.cnresearchgate.netmdpi.com. Silyl enol ethers, for instance, have been successfully employed in the intramolecular synthesis of oxetanes via this reaction, demonstrating compatibility with carbon-chlorine, carbon-silicon, and carbon-sulfur bonds researchgate.netmdpi.com. Ether, ester, and alkene moieties are also compatible with this reaction mdpi.com.

Ring-Closing Metathesis (RCM): For constructing spirocyclic oxetane derivatives, RCM involving two allyl fragments attached to the oxetane core, facilitated by a Grubbs catalyst, has been reported chemrxiv.org.

Specific Synthesis Routes for 3-Ethyl-3-(phenoxymethyl)oxetane

This compound is a recognized chemical entity, readily available commercially under various trade names, including OXT-211 cymitquimica.comgoogleapis.com. Its synthesis methods are well-established within the chemical literature googleapis.com. This compound is formally identified by CAS RN 3897-65-2 and PubChem CID 21867833 nih.govtci-chemical-trading.comcymitquimica.com. It finds practical applications in the formulation of thermal curing ink-jet inks and serves as a key raw material for high-performance cationic light-curing products gmchemix.com.

Functionalization and Modification of this compound

The oxetane core has shown a broader tolerance to various reaction conditions than historically perceived, enabling diverse functionalization and modification approaches chemrxiv.org. These transformations encompass oxidation, reduction, alkylation, acylation, nucleophilic substitution, and the formation of carbon-carbon single, double, and triple bonds chemrxiv.org.

The synthesis of fluorinated oxetanes often relies on the direct deoxyfluorination of oxygen-containing functional groups chemrxiv.org. Reagents such as DAST (diethylaminosulfur trifluoride) and morph-DAST (4-morpholinosulfur trifluoride) have been successfully used to convert alcohol functionalities into fluorides while preserving the integrity of the oxetane ring structure chemrxiv.org. For example, a fluorinated oxetane monomer was synthesized via Williamson ether synthesis employing phase transfer catalysis with a fluorinated alcohol researchgate.net. Another reported method involves the base-catalyzed reaction of epoxy-functionalized oxetane with 2-(perfluorooctyl)ethanol to produce perfluorinated oxetane (F-OXE) researchgate.net. The concept of partially fluorinated alkyl groups, where only a fraction of the hydrogen atoms are substituted with fluorine, is also relevant to oxetane derivatives googleapis.com. These methodologies illustrate general strategies for incorporating fluorine into oxetane structures, which can be adapted for the synthesis of fluorinated analogues of this compound.

The incorporation of silicon into oxetane frameworks has led to the development of new materials with specific properties. Novel silicon-containing oxetane monomers have been synthesized using direct methods and evaluated for their performance in cationic photopolymerization researchgate.net. When integrated into typical oxetane resins, these silicon-containing monomers can enhance the hydrophobicity of photocured films researchgate.net.

Another synthetic pathway involves the preparation of linear or cyclic siloxane compounds featuring pendant oxetane functionality google.com. This is commonly achieved through hydrosilation reactions, where carbon-carbon double bonds present on an oxetane starting compound react with Si-H sites within a siloxane compound google.comgoogle.com. An example includes the formation of 3-ethyl-3-allythiomethyloxetane, which can be derived from 3-ethyl-3-hydroxymethyloxetane google.com. Such silicon-containing oxetane compounds are notable for possessing two distinct curing temperatures: one associated with the hydrosilation reaction and another with the ring-opening of the oxetane google.com. These dual-curing characteristics make these materials valuable in applications requiring specific curing profiles, such as adhesives in the electronics and optoelectronics industries google.com.

Mechanistic and Kinetic Studies of 3 Ethyl 3 Phenoxymethyl Oxetane Polymerization

Cationic Ring-Opening Polymerization (CROP) of 3-Ethyl-3-(phenoxymethyl)oxetane

The polymerization of this compound proceeds via a cationic ring-opening mechanism (CROP), a process that can be initiated by various cationic species. This process is characterized by the cleavage of the strained oxetane (B1205548) ring and the subsequent propagation of the resulting polymer chain.

Initiation Mechanisms in Cationic Polymerization

The initiation of CROP for this compound can be achieved through several methods, most notably using onium salts, which can be activated photochemically, or by direct action of strong Brønsted or Lewis acids.

Onium salts, particularly diaryliodonium and triarylsulfonium salts, are highly effective photoinitiators for the CROP of oxetanes. Upon irradiation with UV light, these salts undergo photolysis to generate a strong Brønsted acid, which then protonates the oxygen atom of the oxetane ring, thereby initiating polymerization.

A study by Sasaki et al. investigated the photoinitiated cationic polymerization of this compound (PhO) using diphenyl-4-thiophenoxyphenyl sulfonium (B1226848) hexafluoroantimonate as the photoinitiator. tandfonline.com The polymerization kinetics were monitored using real-time FT-IR. A significant finding was the profound effect of the atmosphere on the polymerization rate. In a nitrogen atmosphere, the polymerization rate of PhO was found to be more than four times greater than in air. tandfonline.com This acceleration was attributed to a radical-assisted decomposition of the sulfonium salt in the oxygen-deficient environment. tandfonline.com

The study also provided comparative data on the number-average molecular weight (Mn) of the resulting poly(this compound). The polymer's molecular weight showed a substantial increase when the reaction was conducted under nitrogen, highlighting the efficiency of the initiation and propagation processes in the absence of oxygen, which can act as a radical scavenger and inhibit the polymerization.

Table 1: Effect of Atmosphere on Photoinitiated Polymerization of this compound (PhO)

| Atmosphere | Relative Polymerization Rate | Peak Top Mn ( g/mol ) |

|---|---|---|

| Air | 1x | 13,900 |

| Nitrogen | >4x | 61,200 |

Data sourced from Sasaki et al. tandfonline.com

In contrast, the polymerization of phenyl glycidyl (B131873) ether (PhE), an epoxide, showed no significant difference in rate between air and nitrogen atmospheres, underscoring a mechanistic distinction in the initiation process for this specific oxetane under these conditions. tandfonline.com

Direct initiation by strong acids is another primary route for the CROP of oxetanes.

Brønsted acids (e.g., HClO₄, CF₃SO₃H) can directly protonate the oxygen atom of the oxetane ring. This protonation activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule, which starts the polymer chain growth. The efficiency of the initiation is dependent on the strength of the acid and the non-nucleophilic nature of its counter-ion to avoid termination reactions.

Lewis acids (e.g., BF₃, AlCl₃, SnCl₄) are also powerful initiators, often requiring a co-initiator like water or an alcohol. For instance, boron trifluoride diethyl etherate (BF₃OEt₂) is a commonly used initiator for the CROP of functionalized oxetanes. chalmers.se The Lewis acid coordinates with the oxygen atom of the oxetane ring, polarizing the C-O bonds and facilitating ring-opening upon attack by a monomer. In the presence of a protic co-initiator (e.g., an alcohol, ROH), the Lewis acid can generate a Brønsted acid (H⁺[BF₃OR]⁻), which then proceeds to initiate polymerization. While specific kinetic studies for this compound with these initiators are not widely available, the general mechanism is well-established for other substituted oxetanes. chalmers.secapes.gov.brresearchgate.net The kinetics are typically first order with respect to the monomer and the initiator concentrations. researchgate.net

Propagation Pathways in Cationic Oxetane Polymerization

Once initiated, the propagation of the polymer chain in CROP of oxetanes can proceed through two primary competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. researchgate.netacs.org The prevalence of one mechanism over the other is determined by the specific monomer chemistry and the reaction conditions. researchgate.net

In the Active Chain End (ACE) mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain. researchgate.netacs.org This positively charged chain end then reacts with a neutral monomer molecule in a bimolecular nucleophilic substitution (SN2) reaction. The monomer's oxygen atom attacks one of the α-carbon atoms of the cyclic oxonium ion, leading to ring-opening and the addition of the monomer unit to the chain. The active oxonium ion is regenerated at the new chain end.

The ACE mechanism is generally more efficient for producing high molecular weight polymers as it is less prone to side reactions like cyclization. acs.org Investigations into the CROP of unsubstituted oxetane have demonstrated that under certain conditions, such as using 1,4-dioxane (B91453) as a solvent, transfer reactions can be suppressed, leading to a controlled or living polymerization via the ACE mechanism. acs.org

In the Activated Monomer (AM) mechanism, the charge is located on the free monomer rather than the polymer chain end. researchgate.net A protonated (or Lewis acid-activated) monomer becomes the reactive species. acs.org This activated monomer then reacts with the nucleophilic terminal group of a neutral polymer chain, which is typically a hydroxyl group. This mechanism is often favored in systems containing protic substances, such as alcohols, which can act as chain transfer agents.

The AM mechanism involves the transfer of the proton (or activating species) from the newly added monomer unit to another free monomer molecule, thus perpetuating the process. While both ACE and AM mechanisms can coexist, the AM pathway can sometimes be associated with a higher incidence of side reactions, such as the formation of cyclic oligomers, particularly in the polymerization of other cyclic ethers like 1,3-dioxolane.

SN2 Reaction Dynamics in Chain Growth

The chain growth in the cationic ring-opening polymerization (CROP) of oxetanes, including this compound, is understood to proceed via a tertiary oxonium ion intermediate. The propagation step is consistent with an SN2 (bimolecular nucleophilic substitution) reaction mechanism. In this process, a monomer unit acts as the nucleophile, attacking one of the α-carbon atoms of the strained four-membered ring of the active chain end, which is a tertiary oxonium ion.

The presence of a long-lived tertiary oxonium ion intermediate is a characteristic feature of the ring-opening polymerization of 3,3-disubstituted oxetanes. radtech.org The initial ring-opening and formation of these tertiary oxonium ions can be rapid. radtech.org However, the subsequent ring-opening by another monomer molecule can be the rate-determining step. radtech.org The stability of this tertiary oxonium ion intermediate can lead to a long living time, requiring significant energy to overcome the activation barrier for the subsequent ring-opening step. radtech.org Once initiated, the polymerization of oxetane monomers is typically rapid and exothermic. radtech.org

Chain Transfer Reactions and Branching Phenomena

Chain transfer reactions are significant in the cationic polymerization of oxetane derivatives, leading to branching and, in some cases, the formation of cyclic macromolecules. For instance, in the cationic polymerization of the structurally similar 3-ethyl-3-hydroxymethyloxetane (EOX), intramolecular chain transfer to the polymer, also known as back-biting, is a prominent reaction. researchgate.netresearchgate.net This process can limit the growth of the polymer chain and results in the formation of branched multihydroxyl polyethers where the molecular weights are limited, and the macromolecules are predominantly cyclic. researchgate.net

In the case of poly(3-ethyl-3-hydroxymethyloxetane), it has been observed that both the Active Chain End (ACE) and Activated Monomer (AM) mechanisms contribute to the chain growth. researchgate.net The coexistence of these two propagation mechanisms, coupled with significant chain transfer, results in the molar mass and degree of branching being only slightly dependent on the polymerization conditions. researchgate.net The degree of branching in hyperbranched polyethers derived from 3-ethyl-3-(hydroxymethyl)oxetane is primarily determined by the monomer conversion. researchgate.net The number of branching points is also influenced by the reaction temperature. nih.gov

Influence of Atmospheric Conditions on Polymerization Kinetics

Atmospheric conditions, specifically the presence or absence of oxygen, have a profound impact on the kinetics of the photoinitiated cationic polymerization of this compound. Research has demonstrated that the photopolymerization rate of this monomer is significantly accelerated in a nitrogen atmosphere compared to in air. tandfonline.com

Anionic Ring-Opening Polymerization (AROP) of Oxetane Derivatives

Anionic ring-opening polymerization (AROP) presents an alternative route to the synthesis of polyethers from oxetane derivatives. This method involves the nucleophilic attack of an anionic initiator on the oxetane ring.

Initiating Systems for Anionic Polymerization of Activated Oxetanes

The development of effective initiating systems is crucial for the controlled anionic polymerization of oxetanes. For oxetanes containing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane, a novel anionic ring-opening polymerization has been developed using potassium tert-butoxide in complex with 18-crown-6-ether as the catalyst. radtech.org Another approach involves the anionic ring-opening alternating copolymerization of oxetanes with cyclic carboxylic anhydrides using quaternary onium salts as catalysts. radtech.org The anionic ring-opening polymerization of cyclic ester monomers proceeds via the nucleophilic attack of a negatively charged initiator on the carbonyl carbon or the adjacent carbon atom, resulting in a linear polyester (B1180765). diva-portal.org

Photoinitiated Cationic Polymerization of this compound

Photoinitiated cationic polymerization is a widely utilized technique for the polymerization of this compound, offering spatial and temporal control over the reaction.

Role of Photoinitiator Systems

Photoinitiator systems are essential components in the photoinitiated cationic polymerization of this compound. Onium salts, such as diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate and triphenylsulphonium hexafluoroantimonate, are commonly employed as cationic photoinitiators. radtech.orgtandfonline.com

Upon exposure to UV radiation, these onium salts undergo photolysis to generate a strong Brønsted acid. arkema.com This photogenerated acid then initiates the ring-opening polymerization of the oxetane monomer. arkema.com The initiation step is photoinduced, while the subsequent propagation steps are thermally driven. arkema.com The acidic species remains active even after the removal of the UV light source, leading to a phenomenon known as "dark cure," where the polymerization continues until the acid is consumed. arkema.com

The efficiency of the photoinitiator system can be influenced by various factors, including the presence of co-monomers. For instance, the conversion of 3-benzyloxymethyl-3-ethyl-oxetane can be significantly improved by adding co-monomers like 3,4-epoxycyclohexane carboxylate or diglycidylether of bisphenol A epoxy resin. radtech.orgresearchgate.net

Below is a table summarizing the effect of atmospheric conditions on the photoinitiated cationic polymerization of this compound.

| Property | Polymerization in Air | Polymerization in Nitrogen |

| Polymerization Rate | Slower | More than 4 times faster |

| Number-Average Molecular Weight (Mn) | 13,900 | 61,200 |

| Proposed Mechanism for Rate Difference | Oxygen inhibition of radical-assisted initiator decomposition | Radical-assisted decomposition of the sulfonium salt photoinitiator |

Data sourced from Sasaki et al. tandfonline.com

Mechanism of Radical-Assisted Cationic Polymerization

The photoinitiated cationic polymerization of this compound (PhO) can be significantly accelerated through a mechanism involving radical assistance, particularly when conducted in an inert atmosphere such as nitrogen. tandfonline.com Studies utilizing diphenyl-4-thiophenoxyphenyl sulfonium hexafluoroantimonate as a photoinitiator have revealed that the polymerization rate of PhO is substantially faster in a nitrogen atmosphere compared to in air. tandfonline.com This acceleration is attributed to a radical-assisted decomposition of the sulfonium salt photoinitiator. tandfonline.com

In the absence of oxygen (an effective radical scavenger), photochemically generated radicals can react with the sulfonium salt. This interaction promotes the decomposition of the salt, leading to an increased generation of cationic species (protons or carbocations) that initiate the ring-opening polymerization of the oxetane monomer. This proposed mechanism explains the more than four-fold increase in the photopolymerization rate of PhO observed when the reaction is shifted from an air to a nitrogen environment. tandfonline.com The radical-assisted pathway enhances the efficiency of the photoinitiator, resulting in a more rapid conversion of the monomer into a polymer. tandfonline.com

This enhancement is also reflected in the properties of the resulting polymer. For instance, the number-average molecular weight (Mn) of the poly(this compound) synthesized in a nitrogen atmosphere is significantly higher than that produced in air, indicating that the radical-assisted mechanism leads to the formation of longer polymer chains. tandfonline.com

| Atmosphere | Relative Polymerization Rate | Number-Average Molecular Weight (Mn) |

|---|---|---|

| Air | 1x | 13,900 g/mol |

| Nitrogen | >4x | 61,200 g/mol |

Real-Time Monitoring Techniques (e.g., FT-IR Spectroscopy)

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for monitoring the kinetics of polymerization reactions, including the cationic ring-opening polymerization of oxetanes like this compound. tandfonline.comradtech.org This non-destructive method allows for the continuous in-situ analysis of the chemical changes occurring in the reaction mixture as it is exposed to UV light or heat. tandfonline.commdpi.com

The principle behind this technique involves tracking the decrease in the intensity of specific absorption bands in the infrared spectrum that correspond to the functional groups of the monomer being consumed. radtech.org For oxetane polymerization, a characteristic absorption peak, typically around 980 cm⁻¹, is associated with the oxetane ring. radtech.org As the ring-opening polymerization proceeds, the concentration of these rings decreases, leading to a corresponding reduction in the absorbance at this wavenumber. By recording spectra at regular, short intervals, a kinetic profile of the polymerization can be constructed. mdpi.com

The conversion of the monomer at any given time (t) can be calculated based on the change in the peak area or height of the characteristic absorption band, according to the following general equation:

Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100

Where A₀ is the initial absorbance of the oxetane ring peak and Aₜ is the absorbance at time t. radtech.org

The advantages of using real-time FT-IR spectroscopy for monitoring these reactions are numerous. It provides immediate kinetic data, including polymerization rates and final monomer conversion, without the need for quenching the reaction and performing offline analysis. tandfonline.comazom.com This allows for the rapid evaluation of the effects of various experimental parameters, such as initiator concentration, light intensity, temperature, and the presence of co-monomers or different atmospheres, on the polymerization process. radtech.orgrsc.org

| Feature | Description | Relevance to Oxetane Polymerization |

|---|---|---|

| Principle | Measures the change in absorbance of specific functional groups over time. | Monitors the decrease of the characteristic oxetane ring absorption band (approx. 980 cm⁻¹) to determine monomer conversion. radtech.org |

| Data Output | Provides real-time kinetic profiles, polymerization rates, and final conversion percentages. | Allows for direct comparison of reaction kinetics under different conditions (e.g., in air vs. nitrogen). tandfonline.com |

| Advantages | Non-destructive, in-situ analysis, rapid data acquisition, high sensitivity. mdpi.comazom.com | Enables efficient study of fast polymerization reactions and the influence of additives or co-monomers. radtech.org |

| Instrumentation | An FT-IR spectrometer equipped with a rapid-scan capability and an appropriate sample holder exposed to a UV or heat source. radtech.org | Can be adapted to various reaction setups, including thin films for photopolymerization studies. |

Frontal Polymerization of this compound

Frontal polymerization is a process where a localized polymerization zone propagates through a monomer or a mixture of monomers, driven by the heat generated from the exothermic reaction itself. This phenomenon has been investigated for 3,3-disubstituted oxetanes, a class of monomers that includes this compound. researchgate.netresearchgate.net The process is typically initiated by applying an external stimulus, such as a brief exposure to UV light or heat, to one part of the sample. researchgate.net

Upon photoactivation with UV light in the presence of a cationic photoinitiator, 3,3-disubstituted oxetanes exhibit a distinct behavior. Initially, they form metastable tertiary oxonium ions. researchgate.netresearchgate.net At room temperature, these species are relatively stable, leading to a noticeable dormant or induction period where little to no polymerization occurs. researchgate.net However, these oxonium ions are thermally sensitive.

Once a sufficient amount of heat is provided—either from the initial stimulus or from the slow, initial polymerization—an autoaccelerated, exothermic ring-opening polymerization is triggered. researchgate.net The heat released by this exothermic reaction diffuses to the adjacent, unreacted monomer, raising its temperature to the point where the polymerization of that region is initiated. This process creates a self-sustaining "front" or wave of polymerization that travels through the material until all the monomer is consumed. researchgate.net The velocity of this propagating front is a key parameter and is influenced by factors such as monomer structure, initiator type and concentration, and light intensity. researchgate.net

Thermally Latent Polymerization Analysis

The behavior of this compound in photoinitiated cationic systems demonstrates the characteristics of a thermally latent polymerization process. researchgate.netresearchgate.net Latency, in this context, refers to a state where the initiated system remains unpolymerized and stable at a certain temperature (e.g., room temperature) but can be rapidly cured by applying heat. researchgate.net

The mechanism underlying this latency is the formation of the aforementioned stable tertiary oxonium ion intermediates after the initial photochemical event. researchgate.net The reaction between the photogenerated acid and the oxetane monomer leads to the ring-opening of one monomer and its subsequent reaction with a second monomer molecule, forming a tertiary oxonium ion. This species is significantly more stable than the secondary oxonium ions that are initially formed, creating a kinetic barrier to further polymerization at ambient temperature. radtech.orgresearchgate.net

This dormant period, where the activated monomer is stable, is a hallmark of thermal latency. The system is "activated" but requires a thermal trigger to proceed with rapid polymerization. Only a relatively small amount of thermal energy is needed to overcome the activation barrier for the reaction of these tertiary oxonium ions, leading to the subsequent, highly exothermic propagation phase. researchgate.net This property is advantageous as it allows for spatial and temporal control over the curing process; the monomer can be irradiated and then stored or positioned before the application of heat triggers the final, rapid polymerization. researchgate.net

Copolymerization Strategies Involving 3 Ethyl 3 Phenoxymethyl Oxetane

Copolymerization with Epoxide (Oxirane) Monomers

The combination of EPO with epoxide monomers often results in a synergistic effect, where the copolymerization proceeds faster and to a higher conversion than the homopolymerization of EPO alone. radtech.org The addition of a more reactive epoxide can effectively "kick-start" the polymerization, overcoming the initial slow step associated with oxetane (B1205548) ring-opening. radtech.org For instance, studies have shown that the conversion of an oxetane monomer can be significantly improved from as low as 17% to nearly 90% by incorporating an epoxide co-monomer like a diglycidylether of bisphenol A epoxy resin. radtech.org

The cationic ring-opening polymerization of both oxetanes and epoxides proceeds via an SN2 mechanism involving nucleophilic attack of the monomer on the growing oxonium ion chain end. osti.govresearchgate.net In a copolymerization system, the epoxide, being a more reactive nucleophile in some cases, can initiate the polymerization more readily. osti.gov The mechanism involves the formation of a tertiary oxonium ion intermediate from the oxetane, which can be a slow, rate-determining step. radtech.org The presence of a highly reactive epoxide can circumvent this by providing an alternative, lower-energy pathway for initiation and propagation. osti.gov

Ring-Opening Copolymerization (ROCOP) with Cyclic Anhydrides

Ring-opening copolymerization (ROCOP) of cyclic ethers and cyclic anhydrides is a powerful method for the synthesis of polyesters. acs.org While epoxides have been the dominant cyclic ether used in this process, recent research has demonstrated the successful ROCOP of oxetanes, including EPO, with cyclic anhydrides. acs.orgacs.org

Organobase catalysts have proven effective in the ROCOP of oxetanes and cyclic anhydrides. acs.org Phosphazene bases, for example, have been shown to catalyze this reaction, leading to polyesters with well-defined structures. acs.org The proposed mechanism involves the nucleophilic attack of a terminal alkoxide on the cyclic anhydride (B1165640), followed by the ring-opening of the oxetane by the resulting terminal carboxylate anion. acs.org This process allows for the synthesis of polyesters with predictable molecular weights and low dispersities. acs.org

A variety of organobase catalysts have been investigated, with their catalytic activity correlating with their basicity. acs.org The use of these catalysts offers a metal-free alternative for polyester (B1180765) synthesis.

A significant advantage of the organobase-catalyzed ROCOP of EPO and cyclic anhydrides is the ability to produce perfectly alternating copolymers. acs.org For example, the reaction of 3-(benzyloxymethyl)-3-ethyloxetane with phthalic anhydride in the presence of specific onium salt catalysts yielded alternating copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

Furthermore, this ROCOP system demonstrates a controlled/living nature, which enables the synthesis of block copolymers. acs.org By sequentially adding different monomers, it is possible to create complex polyester architectures in a one-pot, one-step process. acs.org This "self-switchable" polymerization expands the scope of materials that can be synthesized, allowing for the creation of diverse polyesters with tailored properties. acs.org

Copolymerization with Other Oxetane Derivatives

EPO can be copolymerized with other oxetane monomers to fine-tune the properties of the resulting polyether. For instance, copolymerization with functional oxetanes, such as those containing hydroxyl groups like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), can introduce specific functionalities into the polymer backbone. nih.gov This approach allows for the creation of branched or hyperbranched polyethers with a high density of functional groups. nih.govdiva-portal.org The incorporation of different oxetane derivatives can influence properties such as solubility, thermal stability, and adhesion.

The cationic copolymerization of EPO with other oxetanes generally follows a similar ring-opening mechanism. The relative reactivity of the comonomers will influence the final polymer microstructure, which can range from random to blocky depending on the polymerization conditions and the specific monomers used.

Computational and Theoretical Studies on 3 Ethyl 3 Phenoxymethyl Oxetane

Density Functional Theory (DFT) and Ab Initio Calculations of Oxetane (B1205548) Systems

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the electronic structure and energy of molecular systems. semanticscholar.orgrsc.org For oxetane derivatives such as 3-Ethyl-3-(phenoxymethyl)oxetane, these calculations are employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties.

Ab Initio Methods: These calculations, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. semanticscholar.orgrsc.org They provide a high level of accuracy for determining the electronic structure of oxetane systems.

Density Functional Theory (DFT): Methods like B3LYP have become workhorses in computational chemistry due to their favorable balance of accuracy and computational cost. semanticscholar.orgrsc.org DFT is used to calculate the geometric parameters of reactants, transition states, and products in the reaction pathways of oxetanes. semanticscholar.org For instance, calculations on the parent oxetane molecule using methods like B3LYP/6-31G(d,p) have shown good agreement with experimental data, confirming the suitability of these theoretical approaches for studying the electronic structure of the oxetane ring system. semanticscholar.org

These computational methods are fundamental for exploring the potential energy surface of reactions involving this compound, providing a foundation for understanding its reactivity.

Modeling of Ring-Opening Polymerization Mechanisms

The most significant application of this compound is as a monomer in cationic ring-opening polymerization (ROP). radtech.org Computational modeling is instrumental in detailing the step-by-step mechanism of this process. The polymerization is typically initiated by an acidic species that protonates the oxygen atom of the oxetane ring, forming a reactive oxonium ion. semanticscholar.org The subsequent steps involve the nucleophilic attack of another monomer molecule on this activated ring, leading to chain propagation. semanticscholar.org

A key aspect of modeling the ROP mechanism is the full optimization of the geometries of all species involved: the monomer (reactant), the activated oxonium ion (intermediate), the transition states connecting them, and the growing polymer chain (product). semanticscholar.orgrsc.org DFT calculations are used to determine critical bond lengths and angles at each stage. In the cationic ROP of oxetanes, the O-atom of an incoming monomer attacks a carbon atom of the protonated oxetane cation, leading to the opening of the strained four-membered ring. semanticscholar.org

An illustrative example of how key geometric parameters might change during the initial step of polymerization, based on general studies of oxetane cations, is presented below.

| Parameter | Reactant (Oxetane) | Intermediate (Oxonium Ion) | Transition State | Product (Dimer) |

|---|---|---|---|---|

| C-O Ring Bond Length (Å) | ~1.45 | ~1.52 | ~1.80 (breaking) | N/A (ring opened) |

| C-C-C Ring Angle (°) | ~85 | ~87 | ~95 | ~109.5 |

| C-O-C Ring Angle (°) | ~91 | ~90 | ~88 | N/A (ring opened) |

This table is illustrative and provides typical values for the parent oxetane ring during polymerization to demonstrate the expected geometric changes.

Once a transition state geometry is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactant and product. rsc.org An IRC trace follows the minimum energy path downhill from the transition state on the potential energy surface. By tracing the path in both forward and reverse directions, researchers can verify that the transition state leads to the expected intermediate and product, ensuring the proposed reaction mechanism is energetically viable. rsc.org This analysis is crucial for validating the entire reaction pathway of the ring-opening polymerization of this compound.

Theoretical Exploration of Electronic Structure

Understanding the electronic structure of this compound provides insight into its reactivity. Computational methods are used to analyze the distribution of electron density, molecular orbitals (especially the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The oxygen atom in the oxetane ring is a site of high electron density, making it a nucleophilic center susceptible to protonation by an acid catalyst, which is the initiating step in cationic polymerization. Analysis of the LUMO of the resulting oxonium ion would reveal that the carbon atoms adjacent to the oxygen are highly electrophilic and thus are the sites for nucleophilic attack by the next monomer unit.

Computational Assessment of Intrinsic Reactivity Factors

The reactivity of cyclic monomers in ROP is heavily influenced by intrinsic factors, most notably ring strain. Computational chemistry provides a direct route to quantify these factors.

The primary driving force for the ring-opening polymerization of oxetanes is the release of ring strain. radtech.org The four-membered oxetane ring forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, storing a considerable amount of energy. This stored energy, known as Ring Strain Energy (RSE), is released upon polymerization when the ring opens to form a more stable, linear polymer chain.

The RSE can be calculated computationally using homodesmotic reactions. In this approach, the energy of the cyclic molecule is compared to that of a corresponding strain-free, open-chain analogue with the same types of bonds. The energy difference between the two sides of this balanced reaction gives the RSE. The parent oxetane ring possesses a high ring strain energy of approximately 107 kJ/mol (25.6 kcal/mol), which is comparable to that of highly reactive cycloaliphatic epoxides. radtech.org The precise RSE of this compound can be calculated to understand its polymerization tendency relative to other cyclic ethers.

| Cyclic Ether | Ring Size | Typical Ring Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane (Ethylene Oxide) | 3 | ~27 |

| Oxetane | 4 | ~25.6 |

| Tetrahydrofuran (B95107) (THF) | 5 | ~5.5 |

| Tetrahydropyran (THP) | 6 | ~1.2 |

This high RSE provides a strong thermodynamic driving force for the polymerization of this compound. radtech.org

Basicity and Nucleophilicity of the Oxetane Oxygen Atom

The oxygen atom of the oxetane ring in this compound is a site of significant chemical interest due to its lone pairs of electrons, which confer both basic and nucleophilic properties. These characteristics are central to its reactivity, especially in cationic ring-opening polymerization, a process initiated by electrophilic attack on the oxygen.

Theoretical studies on substituted oxetanes indicate that the basicity of the oxetane oxygen is influenced by the electronic nature of the substituents at the 3-position. While direct computational data for this compound is not extensively available in the surveyed literature, general principles from computational studies on related structures can be applied. The ethyl group is an electron-donating group through an inductive effect, which is expected to increase the electron density on the oxetane oxygen, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted oxetane. The phenoxymethyl (B101242) group, containing an electronegative oxygen atom and an aromatic ring, may exert a more complex influence, potentially having a slight electron-withdrawing inductive effect that could temper the electron-donating effect of the ethyl group.

A common computational metric for basicity is the calculated proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of a molecule. While specific PA values for this compound are not reported in the available literature, comparative computational studies on other substituted cyclic ethers demonstrate clear trends. For instance, electron-donating substituents invariably increase the proton affinity of the heteroatom.

The nucleophilicity of the oxetane oxygen is closely related to its basicity and can be assessed computationally by examining the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally correlates with greater nucleophilicity, as the electrons in this orbital are more readily donated to an electrophile. While a precise HOMO energy value for this compound is not available, it is anticipated that the net electron-donating character of the substituents would lead to a relatively high HOMO energy for the oxetane oxygen.

Table 1: Postulated Electronic Properties of the Oxetane Oxygen in this compound Based on General Principles

| Property | Influencing Factor | Expected Trend (Relative to Unsubstituted Oxetane) |

| Basicity (Proton Affinity) | Inductive effect of the ethyl group | Increased |

| Nucleophilicity (HOMO Energy) | Combined electronic effects of substituents | Likely Increased |

| Charge Density on Oxygen | Net effect of ethyl and phenoxymethyl groups | Increased |

Note: This table is based on established principles of physical organic chemistry and trends observed in computational studies of related compounds, as specific data for this compound is not available in the reviewed literature.

Steric Hindrance Effects of the Ethyl and Phenoxymethyl Substituents

The presence of two substituents at the 3-position of the oxetane ring in this compound introduces significant steric bulk around the heterocyclic core. This steric hindrance has profound implications for the molecule's reactivity, particularly in polymerization reactions where the approach of a monomer to the growing polymer chain is a critical step.

Computational modeling, including molecular mechanics and quantum chemical calculations, can provide quantitative insights into the steric environment of a molecule. Parameters such as bond angles, dihedral angles, and non-bonded interactions can be calculated to assess the degree of steric congestion. For 3,3-disubstituted oxetanes, the substituents can influence the puckering of the four-membered ring. acs.org In an unsubstituted oxetane, the ring is nearly planar, but the introduction of bulky substituents can lead to a more puckered conformation to alleviate steric strain. acs.org

The ethyl and phenoxymethyl groups in this compound are expected to create a sterically congested environment around the oxetane ring. This can hinder the approach of an incoming monomer to the active center during cationic ring-opening polymerization. The regioselectivity of ring-opening reactions is also influenced by steric effects, with nucleophilic attack often favoring the less sterically hindered carbon atoms of the oxetane ring. magtech.com.cn

Table 2: Anticipated Steric Parameters for this compound from Theoretical Considerations

| Parameter | Influencing Factor | Expected Value/Observation |

| C-C(substituent)-C Bond Angle | Steric repulsion between substituents | Likely greater than the ideal tetrahedral angle of 109.5° |

| Oxetane Ring Puckering | Eclipsing interactions of substituents | Increased puckering compared to unsubstituted oxetane |

| Accessibility of Oxetane Oxygen | Bulk of ethyl and phenoxymethyl groups | Sterically hindered approach of reactants |

Note: The values in this table are qualitative predictions based on general principles of stereochemistry and computational studies of other substituted oxetanes, in the absence of specific published data for this compound.

Solvent Effects in Theoretical Polymerization Models

The solvent in which a polymerization reaction is carried out can have a significant impact on the reaction kinetics and mechanism. Theoretical models of polymerization processes often incorporate solvent effects to provide a more accurate description of the reaction in a condensed phase. For cationic ring-opening polymerization of oxetanes, the polarity of the solvent can influence the stability of the charged intermediates and transition states.

One common approach to modeling solvent effects in computational chemistry is the use of continuum solvent models, such as the Polarizable Continuum Model (PCM). rsc.orgrsc.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of the electrostatic interactions between the solute and the solvent.

Theoretical studies on the cationic ring-opening polymerization of unsubstituted oxetane have utilized density functional theory (DFT) in conjunction with a self-consistent reaction field (SCRF) theory to investigate the influence of solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). rsc.orgrsc.org These studies have shown that the solvent can affect the energy barriers of the polymerization steps. rsc.orgrsc.org

For the polymerization of this compound, it is expected that polar solvents would stabilize the charged oxonium ion intermediates and the transition states leading to their formation. This stabilization would likely lower the activation energy of the propagation steps and thus increase the rate of polymerization. Conversely, nonpolar solvents would offer less stabilization, potentially leading to slower reaction rates. The specific interactions between the solvent and the phenoxymethyl group, such as π-stacking with aromatic solvents, could also play a role.

Table 3: Predicted Influence of Solvent Polarity on the Cationic Polymerization of this compound Based on Theoretical Models

| Solvent Property | Effect on Reaction Intermediates | Effect on Transition States | Predicted Effect on Polymerization Rate |

| High Polarity (e.g., Dichloromethane) | Stabilization of oxonium ions | Stabilization | Increased |

| Low Polarity (e.g., Toluene) | Less stabilization of oxonium ions | Less stabilization | Decreased |

| Aromatic Nature (e.g., Toluene) | Potential for specific interactions with the phenoxymethyl group | May influence transition state geometry and energy | Potentially altered kinetics compared to non-aromatic solvents of similar polarity |

Note: This table is based on general principles of solvent effects in cationic polymerizations and findings from computational studies on related oxetane systems.

Characterization of Poly 3 Ethyl 3 Phenoxymethyl Oxetane and Its Copolymers

Molecular Weight and Molecular Weight Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of polymers, significantly influencing their physical and mechanical properties. These parameters are primarily determined using chromatographic techniques.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight averages (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of polymers.

For poly[3-ethyl-3-(phenoxymethyl)oxetane], GPC analysis has been employed to confirm successful polymerization and to assess the resulting molecular weight distribution. The cationic ring-opening polymerization of 3-ethyl-3-phenoxymethyloxetane (EPMO) yields the corresponding polyether, poly(EPMO). researchgate.net The GPC chromatogram of the resulting polymer typically shows a monomodal distribution, which is indicative of a controlled polymerization process. researchgate.net While specific values for Mₙ, Mₙ, and PDI are not extensively reported in the literature for this specific polymer, the GPC technique remains the standard for such determinations.

Table 1: Representative GPC/SEC Data for Oxetane-Based Polymers Note: Data for the specific poly[this compound] is not publicly available. The following table for a related hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane is provided for illustrative purposes of typical GPC data.

| TMP/EHO Molar Ratio | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Dispersity (PDI) |

| 1:5 | 1240 | 1690 | 1.77 |

| 1:10 | 1220 | 1650 | 2.18 |

| 1:20 | 1680 | 2860 | 2.87 |

| 1:50 | 2240 | 4120 | 3.75 |

| Data sourced from a study on poly(3-ethyl-3-hydroxymethyl)oxetanes. nih.gov |

Spectroscopic Characterization of Polymer Structure

Spectroscopic methods are indispensable for elucidating the chemical structure of the polymer, confirming the identity of the repeating units, and identifying end groups.

NMR spectroscopy is a primary tool for the structural analysis of polymers. ¹H NMR provides information on the types and connectivity of protons, while ¹³C NMR details the carbon skeleton. For poly[this compound], characteristic signals would be expected to confirm the successful ring-opening of the oxetane (B1205548) monomer and the incorporation of the phenoxymethyl (B101242) side chains into the polyether backbone.

Expected characteristic signals in the ¹H NMR spectrum would include:

Signals corresponding to the aromatic protons of the phenoxy group.

Signals for the methylene (B1212753) protons of the polyether backbone (-CH₂-O-).

Signals for the methylene protons adjacent to the phenoxy group (-CH₂-O-Ph).

Signals for the ethyl group protons (-CH₂-CH₃).

FTIR spectroscopy is used to identify functional groups present in the polymer structure. The successful polymerization of this compound can be confirmed by the disappearance of the characteristic absorption band of the oxetane ring (typically around 980 cm⁻¹) and the appearance of a strong band corresponding to the C-O-C stretching of the newly formed ether linkages in the polymer backbone (around 1100 cm⁻¹). researchgate.net

Other key absorption bands for poly[this compound] would include:

C-H stretching vibrations of the aromatic ring and alkyl groups.

C=C stretching vibrations within the aromatic phenoxy group.

C-O stretching of the aryl ether. researchgate.net

An IR spectrum for poly(EPMO) has been published, confirming the polyether structure resulting from the ring-opening polymerization of the monomer. researchgate.net

MALDI-TOF MS is a soft ionization mass spectrometry technique that is highly effective for the characterization of synthetic polymers. It can provide information on the absolute molecular weight of polymer chains, the structure of the repeating unit, and the nature of the end groups.

In a MALDI-TOF MS analysis of poly[this compound], the spectrum would be expected to show a distribution of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks would correspond to the mass of the this compound repeating unit (192.25 g/mol ). This analysis allows for the verification of the polymer structure and the identification of end-groups based on the total mass of the detected ions. However, specific MALDI-TOF MS studies detailing the characterization of poly[this compound] have not been reported in the reviewed scientific literature. For closely related hyperbranched polyethers like poly(3-ethyl-3-hydroxymethyl)oxetane, this technique has been successfully used to confirm the repeating unit mass and analyze the macromolecular structure. nih.gov

Determination of Degree of Branching in Polyether Structures

The cationic ring-opening polymerization of substituted oxetanes can lead to the formation of branched or hyperbranched structures. The degree of branching (DB) is a critical parameter that influences properties such as viscosity, solubility, and reactivity.

The DB is typically determined using ¹³C NMR spectroscopy by integrating the signals corresponding to different types of repeating units: dendritic (fully substituted), linear (singly substituted), and terminal units. For polyethers derived from monomers with a single reactive hydroxyl group, such as the related poly(3-ethyl-3-hydroxymethyloxetane), the degree of branching can be calculated using established formulas based on the relative intensities of specific carbon signals in the ¹³C NMR spectrum. nih.gov For poly[this compound], which does not have a pendant reactive group to induce branching during polymerization, a linear polymer structure is generally expected. Therefore, the determination of the degree of branching is typically not a relevant analysis for this specific polymer, unless copolymerized with a branching-inducing comonomer.

Thermal Performance of Poly[this compound]

The thermal performance of a polymer is crucial for determining its processing conditions and end-use applications. This is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability of poly[this compound]. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve would provide key information, such as the onset of decomposition temperature, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. This data is critical for understanding the polymer's upper service temperature and its degradation behavior.

A hypothetical TGA data table would look like this:

| Sample | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 600°C (%) |

| Poly[this compound] | Data not available | Data not available | Data not available |

| Copolymer with [Comonomer X] | Data not available | Data not available | Data not available |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a material as a function of temperature. For an amorphous or semi-crystalline polymer like poly[this compound], DSC is essential for determining its glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This has significant implications for the material's mechanical properties and processing.

A representative DSC data table would be structured as follows:

| Sample | Glass Transition Temperature (Tg) (°C) |

| Poly[this compound] | Data not available |

| Copolymer with [Comonomer X] | Data not available |

Mechanical Properties of Cured Polymeric Networks

For applications where poly[this compound] is used as a thermoset, the mechanical properties of the cured network are of paramount importance. These properties, such as tensile strength, Young's modulus, and elongation at break, dictate the material's ability to withstand mechanical stress. These would be determined by standardized mechanical testing methods on cured samples of the polymer or its copolymers.

A typical table summarizing mechanical properties would be:

| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Cured Poly[this compound] | Data not available | Data not available | Data not available |

| Cured Copolymer with [Comonomer Y] | Data not available | Data not available | Data not available |

Adhesive Characteristics and Interactions with Substrates

The adhesive properties of poly[this compound] would be critical for its use in bonding applications. These characteristics are evaluated by measuring the work of adhesion and the bond strength to various substrates.

Work of Adhesion Measurements

The work of adhesion is a measure of the energy required to separate two surfaces and is a fundamental parameter in adhesion science. It is often determined from contact angle measurements of the polymer on a given substrate. While data for the closely related poly[3-ethyl-3-(hydroxymethyl)oxetane] shows a work of adhesion in the range of 101–105 mJ/m², specific data for the phenoxymethyl variant is not available. The presence of the aromatic phenoxy group would be expected to influence the surface energy and thus the work of adhesion.

A data table for work of adhesion would typically include:

| Substrate | Work of Adhesion (mJ/m²) |

| Steel | Data not available |

| Aluminum | Data not available |

| Glass | Data not available |

Tensile Shear Strength Evaluation

Tensile shear strength is a practical measure of the strength of an adhesive bond between two substrates. It is a critical parameter for structural adhesive applications. For comparison, studies on hyperbranched poly[3-ethyl-3-(hydroxymethyl)oxetane] have reported tensile shear strengths ranging from 0.39 to 1.32 MPa. nih.govresearchgate.netnih.govmdpi.com However, the adhesive strength of poly[this compound] would need to be experimentally determined.

A summary of tensile shear strength data would be presented as follows:

| Substrate | Tensile Shear Strength (MPa) |

| Steel | Data not available |

| Aluminum | Data not available |

| Wood | Data not available |

Polymerization Shrinkage Rate Assessment

The cationic ring-opening polymerization of oxetanes is generally characterized by a significantly lower volume contraction compared to the polymerization of acrylic or epoxy monomers. This reduced shrinkage is a key advantage in applications where dimensional accuracy is critical, such as in precision coatings, adhesives, and dental materials. The primary reason for this lower shrinkage is that the breaking of the oxetane ring bond during polymerization partially compensates for the volume reduction that occurs when monomer molecules are converted into a denser polymer network. In essence, the increase in intermolecular distance from the ring-opening counteracts the decrease in free volume.

The general principle of reduced shrinkage in ring-opening polymerization is well-established. researchgate.net The conversion of van der Waals distances between monomer units to covalent bond distances in the polymer chain is the fundamental cause of shrinkage. In ring-opening polymerization, the cleavage of a covalent bond in the cyclic monomer to form the linear polymer chain helps to offset this contraction. researchgate.net

Table 6.7.1: Polymerization Shrinkage of a Bifunctional Oxetane Resin

| Polymer System | Volumetric Shrinkage (%) |

| Bifunctional Oxetane Resin | 4.21 researchgate.net |

Note: This data is for a generic bifunctional oxetane resin and serves as an illustrative example.

Surface Characteristics and Hydrophobicity

The surface properties of a polymer, such as its hydrophobicity, are crucial for its performance in various applications, influencing factors like adhesion, biocompatibility, and resistance to environmental degradation. The hydrophobicity of poly[this compound] is primarily determined by the chemical nature of its constituent groups, particularly the phenoxymethyl side chains.

Contact angle goniometry is a widely used technique to assess the hydrophobicity of a solid surface. A high water contact angle indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface. Although direct contact angle measurements for poly[this compound] are not available in the current literature, data from structurally related polyoxetanes can offer valuable insights.

For example, a study on poly(bis-2,2,2-trifluoroethoxymethyl oxetane), a fluorinated analogue, revealed a water contact angle of 104°, which increased to 136° ± 4° upon crystallization. nih.gov This high contact angle is indicative of a very hydrophobic surface, a characteristic feature of fluorinated polymers. In contrast, poly(3-ethyl-3-hydroxymethyl)oxetane, which possesses polar hydroxyl groups, would be expected to exhibit a more hydrophilic character. The presence of the aromatic phenoxy group in poly[this compound] would likely result in a moderately hydrophobic surface, with a contact angle somewhere between these two extremes. The aromatic ring is nonpolar, contributing to hydrophobicity, while the ether linkages can engage in some hydrogen bonding.

Table 6.8.1.1: Water Contact Angles of Related Polyoxetanes

| Polymer | Water Contact Angle (°) | Reference |

| Poly(bis-2,2,2-trifluoroethoxymethyl oxetane) | 104 (initial), 136 ± 4 (crystallized) | nih.gov |

Note: This data is for a related fluorinated polyoxetane and is provided for comparative purposes.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical bonding states of the atoms at the surface of a material. An XPS analysis of poly[this compound] would be expected to reveal the presence of carbon and oxygen as the primary elemental constituents.

The high-resolution C 1s spectrum would show distinct peaks corresponding to the different chemical environments of the carbon atoms:

C-C/C-H bonds: From the ethyl group and the aromatic ring.

C-O bonds: From the ether linkages in the polymer backbone and the phenoxymethyl side chain.

Aromatic C=C bonds: From the phenyl ring, often with a characteristic shake-up satellite peak.

The O 1s spectrum would primarily show a peak corresponding to the C-O-C ether linkages. By analyzing the binding energies and relative intensities of these peaks, one can confirm the chemical structure of the polymer surface and assess its purity.

While no specific XPS studies on poly[this compound] were found in the reviewed literature, the technique is routinely applied to characterize the surface chemistry of polymers and would be a valuable tool for understanding the surface properties of this material.

Advanced Applications and Emerging Research Directions for 3 Ethyl 3 Phenoxymethyl Oxetane Polymers

Integration into UV-Curable Resin Systems for High-Performance Materials

3-Ethyl-3-(phenoxymethyl)oxetane is a key monomer in high-end cationic ultraviolet (UV)-curable products. Its polymers are integral to formulations that benefit from the advantages of cationic photopolymerization, such as a lack of inhibition by oxygen, which is a common issue in free-radical polymerization. ube.com The oxetane (B1205548) ring's high strain energy is comparable to that of cycloaliphatic epoxides, contributing to its reactivity. radtech.org Formulations containing this oxetane monomer exhibit desirable characteristics such as low viscosity, minimal curing shrinkage, and fast curing speeds, making them valuable in systems requiring high-speed, automated application. radtech.org

When combined with other monomers and a suitable photoinitiator, such as a triarylsulfonium salt, these oxetane-based resins polymerize rapidly upon exposure to UV light. radtech.orgmdpi.com This process results in highly cross-linked, durable polymer networks.

In the realm of coatings and adhesives, this compound is used to formulate solvent-free, UV-curable compositions. These systems offer enhanced dimensional stability and adhesion, which can be attributed to the low shrinkage observed during the ring-opening polymerization process. ube.com The resulting cured films provide a hard, protective structure with good thermal and mechanical properties. scienoc.com

A notable application is in UV-curable coating compositions for packaging, where the formulation includes a cationically polymerizable compound, a compound with at least one oxetane group, and a cationic initiator. In adhesive applications, hyperbranched polyoxetanes have demonstrated good adhesion to polar substrates, a property valuable in bonding materials like lignocellulosics. nih.gov The inherent low viscosity of the oxetane monomer allows for the creation of formulations with high solid content, reducing the need for volatile organic compounds (VOCs).

Table 1: Properties of Oxetane-Based UV-Curable Systems

| Property | Benefit in Coatings & Adhesives | Source |

| Low Viscosity | Enables solvent-free formulations and better substrate wetting. | |

| Fast Curing Speed | Increases production throughput in industrial applications. | |

| Low Curing Shrinkage | Improves dimensional stability and reduces stress at the substrate interface, enhancing adhesion. | ube.com |

| No Oxygen Inhibition | Allows for reliable and complete curing in ambient air. | ube.com |

| Good Thermal & Mechanical Properties | Results in durable, resistant, and hard cured products. |

The rapid curing and low viscosity of this compound make it an excellent component for specialized inks, particularly for thermal curing and UV-curing ink-jet applications. scienoc.com Its ability to polymerize quickly under UV light is critical for the high-speed printing processes required in modern manufacturing. The resulting cured ink exhibits good adhesion and durability on various substrates.

In the field of microelectronics, related oxetane monomers are used in photoresist materials. ube.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental step in fabricating integrated circuits and other microdevices. The precise polymerization control and high resolution achievable with oxetane-based systems are advantageous for these applications.

Role as Reactive Diluents in Epoxy Resin Modification

Epoxy resins are widely used for their strength and adhesion but often suffer from high viscosity, which can complicate processing. researchgate.net this compound and other oxetane compounds serve as effective reactive diluents, reducing the viscosity of epoxy formulations without the use of non-reactive solvents. ube.com

Unlike traditional diluents that can compromise the final properties of the cured material, this oxetane monomer copolymerizes with the epoxy resin. This integration into the polymer network helps maintain or even enhance the material's performance. The key advantages of using oxetanes as reactive diluents include:

Viscosity Reduction: Significantly lowers the viscosity of the epoxy blend, improving handling and processability.

Property Enhancement: The addition of the oxetane can improve toughness and modify other mechanical properties of the cured epoxy. researchgate.net

The ability to adjust viscosity by altering the ratio of epoxy to oxetane provides formulators with a high degree of control over the final properties of the material.

Utilization in Advanced Materials for Electronic Components

The excellent thermal stability, mechanical properties, and adhesive characteristics of polymers derived from oxetanes make them suitable for demanding applications in the electronics industry. Bifunctional aromatic oxetane compounds, which share a similar reactive functional group, are noted for their potential use in adhesives for electronic materials, sealants, and Epoxy Molding Compounds (EMCs). ube.com These materials are used to encapsulate and protect sensitive semiconductor chips and other electronic components from moisture, heat, and physical shock.

The low curing shrinkage of oxetane-based systems is particularly critical in these applications, as it minimizes stress on delicate electronic parts during the encapsulation process, thereby improving the reliability and lifespan of the device. ube.com

Application in Three-Dimensional Printing Technologies (e.g., Stereolithography)